molecular formula C18H23N3O2S B2446839 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1448131-22-3

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2446839
CAS No.: 1448131-22-3
M. Wt: 345.46
InChI Key: XCSXXQBEVDYSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea (CAS 1798037-64-5) is a synthetic organic compound with a molecular formula of C18H23N3O2S and a molecular weight of 345.5 g/mol . This urea derivative features a complex structure incorporating a 4-methoxypiperidine group linked to a phenyl ring, which is further connected to a thiophen-2-ylmethylurea moiety . Compounds with similar 1-aryl-3-(piperidinyl)urea scaffolds have been identified as subjects of significant research interest, particularly in medicinal chemistry for the development of enzyme inhibitors . For instance, structurally related urea-containing piperidine compounds have been investigated as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme target for anti-inflammatory and analgesic therapeutic applications . The specific methoxypiperidine and thiophene groups within its structure suggest potential for unique electronic and steric properties, influencing its binding affinity and selectivity in biochemical interactions. This product is intended for non-human research applications only and is not designed for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-23-16-8-10-21(11-9-16)15-6-4-14(5-7-15)20-18(22)19-13-17-3-2-12-24-17/h2-7,12,16H,8-11,13H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSXXQBEVDYSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:

    Formation of the Methoxypiperidine Intermediate: This step involves the reaction of piperidine with methanol in the presence of an acid catalyst to introduce the methoxy group.

    Coupling with Phenyl Isocyanate: The methoxypiperidine intermediate is then reacted with phenyl isocyanate to form the urea linkage.

    Introduction of the Thiophen-2-ylmethyl Group: Finally, the thiophen-2-ylmethyl group is introduced through a nucleophilic substitution reaction, often using thiophen-2-ylmethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea bond can be reduced under strong reducing conditions to yield amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles like halides or amines can be employed in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The methoxypiperidine moiety may interact with neurotransmitter receptors, while the thiophen-2-ylmethyl group could contribute to binding affinity and specificity. The urea linkage provides structural stability and influences the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(phenyl)urea: Lacks the thiophen-2-ylmethyl group, which may affect its binding properties.

    1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(methyl)urea: Simpler structure with different pharmacological profiles.

    1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(pyridin-2-ylmethyl)urea: Contains a pyridine ring instead of thiophene, altering its chemical reactivity and biological activity.

Uniqueness

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea stands out due to the presence of the thiophen-2-ylmethyl group, which imparts unique electronic and steric properties. This structural feature can enhance its interaction with specific biological targets and influence its chemical reactivity.

Biological Activity

The compound 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Intermediate : The piperidine ring is functionalized with a methoxy group via nucleophilic substitution.
  • Coupling Reactions : The methoxypiperidine is coupled with phenyl and thiophene rings using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.
  • Urea Formation : The final step involves forming the urea linkage through reaction with an isocyanate or carbodiimide under mild conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing downstream signaling pathways.
  • Enzyme Inhibition : It can inhibit certain enzymes, affecting metabolic processes crucial for cellular function.
  • Pathway Modulation : The compound influences cellular pathways related to proliferation and apoptosis, potentially leading to therapeutic effects against diseases such as cancer.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines by triggering mitochondrial dysfunction and increasing reactive oxygen species (ROS) levels .

StudyCell LineEC50 (μM)Mechanism
AHeLa15Apoptosis via ROS increase
BMCF-720Mitochondrial disruption
CA54918Enzyme inhibition

Antiparasitic Activity

A recent study evaluated the antiparasitic effects of similar compounds against Leishmania species. The findings suggested that modifications in the chemical structure significantly enhance activity against intracellular amastigotes, with EC50 values indicating high potency (EC50 < 25 μM) for some derivatives .

CompoundEC50 (μM)Target Parasite
Compound A12Leishmania panamensis
Compound B22Trypanosoma brucei
Compound C30Plasmodium falciparum

Structure-Activity Relationship (SAR)

Research has highlighted the importance of specific structural components in determining biological activity. For example, the presence of the thiophene ring has been linked to enhanced binding affinity for target enzymes involved in metabolic pathways critical for cell survival .

Q & A

Q. Key Optimization Parameters :

  • Temperature : Controlled reaction temperatures (e.g., 0–5°C for isocyanate formation) to minimize side reactions.
  • Catalysts : Use of triethylamine or DMAP to accelerate urea bond formation.
  • Yield Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of amine to isocyanate) improves yields to ~40–50% .

How is the structural identity of this compound confirmed, and what analytical techniques are critical?

Answer :
Spectroscopic Methods :

  • 1H/13C NMR : Key signals include:
    • Urea NH protons : δ 8.2–9.0 ppm (broad singlet).
    • Thiophene protons : δ 6.8–7.2 ppm (multiplet).
    • Piperidine methoxy group : δ 3.3–3.5 ppm (singlet) .
  • IR Spectroscopy : Urea carbonyl stretch at ~1640–1680 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Crystallography : Single-crystal X-ray diffraction (if crystallizable) resolves bond lengths and angles, though no direct data exists for this compound. SHELX programs are widely used for refinement .

What in vitro assays are recommended for evaluating the biological activity of this compound, and how are confounding variables controlled?

Answer :
Assay Selection :

  • Kinase Inhibition : ATP-binding assays (e.g., TR-FRET) to assess PI3K/mTOR pathway targeting, given structural similarity to urea-based kinase inhibitors .
  • Antiproliferative Activity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Q. Control Strategies :

  • Solvent Controls : DMSO concentration ≤0.1% to avoid cytotoxicity.
  • Reference Compounds : Include known inhibitors (e.g., Gedatolisib for PI3K/mTOR) to validate assay conditions .

How do structural modifications to the piperidine or thiophene moieties impact the compound’s biological activity?

Answer :
Structure-Activity Relationship (SAR) Insights :

  • Piperidine Methoxy Group : Removal reduces solubility and target binding affinity. Methylation at the 4-position enhances metabolic stability .
  • Thiophene Substitution : Replacing thiophene with pyridine decreases potency, suggesting sulfur’s role in hydrophobic interactions .

Q. Methodological Approach :

  • Parallel Synthesis : Synthesize analogs with varied substituents (e.g., 4-fluorophenyl instead of methoxypiperidine).
  • Docking Studies : Molecular modeling (e.g., AutoDock) predicts binding modes to targets like PI3Kγ .

What are the stability profiles of this compound in biological matrices, and how are degradation pathways characterized?

Answer :
Stability Studies :

  • Plasma Stability : Incubate compound in rat/human plasma (37°C) and quantify via LC-MS/MS. Unstable compounds show >50% degradation in 1 hour .
  • pH Stability : Test in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess oral bioavailability.

Q. Degradation Pathways :

  • Oxidation : LC-MS identifies metabolites like N-oxides (m/z +16).
  • Hydrolysis : Urea bond cleavage detected via loss of parent ion .

What computational tools are used to predict the compound’s pharmacokinetic properties and target engagement?

Answer :
In Silico Methods :

  • ADMET Prediction : SwissADME estimates logP (∼3.5), suggesting moderate permeability.
  • Target Prediction : SEA (Similarity Ensemble Approach) identifies kinases and GPCRs as potential targets .

Q. Experimental Validation :

  • Microsomal Stability : Liver microsome assays confirm CYP-mediated metabolism.
  • SPR (Surface Plasmon Resonance) : Measures binding kinetics (e.g., KD) to purified targets .

How are contradictions in biological data (e.g., divergent IC₅₀ values across studies) resolved?

Answer :
Root-Cause Analysis :

Assay Variability : Compare protocols (e.g., cell density, serum concentration).

Compound Integrity : Verify purity via HPLC and stability under assay conditions.

Statistical Validation : Replicate experiments (n ≥ 3) and apply ANOVA to assess significance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.